molecular formula C11H20N2O2 B1442357 tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1158749-79-1

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B1442357
CAS No.: 1158749-79-1
M. Wt: 212.29 g/mol
InChI Key: HXUGSDLGHNRSJZ-UHFFFAOYSA-N
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Description

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1158749-79-1) is a high-Fsp³ spirocyclic building block of significant interest in modern medicinal chemistry . This compound, with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol, serves as a versatile synthetic intermediate for constructing complex molecules . Its core structure is an emerging privileged scaffold, recently featured in compounds with diverse biological activities, including inhibitors for Hepatitis B capsid protein, menin-MLL1 interaction for cancer therapy, and modulators of MAP and PI3K signaling . A key application is its use in the synthesis of Janus kinase (JAK) inhibitors, where it acts as a critical intermediate to create stable cocrystal formulations . Furthermore, research demonstrates its value in antimicrobial discovery; it was used as a starting material to develop a novel nitrofuran carboxamide chemotype that exhibited remarkable potency against Mycobacterium tuberculosis H37Rv with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL . The tert-butoxycarbonyl (Boc) group on one nitrogen atom serves as a standard protecting group, allowing for selective functionalization of the secondary amine within the spirocyclic framework for further diversification . The rigid, three-dimensional geometry of the diazaspiro[3.4]octane core provides conformational constraints that can enhance binding selectivity and improve the pharmacokinetic properties of lead compounds compared to flat aromatic systems . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the relevant Safety Data Sheet for proper handling guidelines. The recommended storage condition is in a sealed container, protected from light, at 2-8°C .

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUGSDLGHNRSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704073
Record name tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-79-1
Record name 1,1-Dimethylethyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Ring-Closing and Functional Group Transformations

A representative synthetic approach involves the following key steps:

  • Step 1: Formation of Intermediate Diaza Compounds
    Starting from commercially available precursors such as ethyl malonate or piperidine derivatives, initial functionalization is performed to introduce reactive groups (e.g., cyano, hydroxymethyl) suitable for ring closure.

  • Step 2: Ring Closure to Form Spirocyclic Core
    Intramolecular cyclization is typically achieved by base-promoted ring-closing reactions. For example, sodium ethoxide in ethanol can induce ring closure of appropriately functionalized intermediates to form the spirocyclic diaza ring system.

  • Step 3: Reduction and Protection
    Reduction of nitrile or amide groups to amines is commonly performed using borane dimethyl sulfide complex in tetrahydrofuran under controlled temperatures. Subsequently, tert-butyl carbamate (Boc) protection is introduced using Boc anhydride in dichloromethane to afford the tert-butyl carboxylate ester functionality.

  • Step 4: Purification and Final Functionalization
    The final compound is purified by conventional methods such as extraction, filtration, and concentration under reduced pressure. Hydrogenation using Raney nickel under mild hydrogen pressure can be employed where necessary to reduce cyano groups or other functionalities.

Detailed Reaction Conditions and Parameters

Step Reaction Description Reagents/Conditions Temperature (°C) Time Notes
1 Alkylation of precursor with ethyl bromoacetate Sodium hydride, anhydrous tetrahydrofuran 0 to 66 8 hours Dropwise addition of ethyl bromoacetate; reflux at 66°C for 1 hour before addition
2 Hydrogenation to reduce cyano groups Raney nickel, ethanol, H2 (50 psi) 40 8 hours Filtration through celite post-reaction
3 Ring closure via base-promoted cyclization Sodium ethoxide in ethanol 0 to room temp 8 hours Dropwise addition of base at 0°C
4 Reduction of amide to amine and Boc protection Borane dimethyl sulfide complex, THF; Boc anhydride, DCM 0 to 25 12 hours Methanol quench; reflux in toluene/n-butanol mixture for purification

Representative Experimental Procedure (Adapted from Patent CN111574537B)

  • Step 1: Dissolve compound 1 (60 g) in 500 mL anhydrous tetrahydrofuran, cool to 0°C, add 12 g sodium hydride slowly. Warm to room temperature, then reflux at 66°C for 1 hour. Cool to 0°C, add ethyl bromoacetate (54 g) dissolved in 200 mL THF dropwise. Stir at room temperature for 8 hours. Work up by quenching with water, extract with ethyl acetate, dry, filter, and concentrate to obtain crude compound 2.

  • Step 2: Mix crude compound 2 (95 g) with 55 g Raney nickel in 1 L ethanol. Stir under 50 psi hydrogen at 40°C for 8 hours. Filter and concentrate to obtain crude compound 3.

  • Step 3: Dissolve crude compound 3 (68 g) in 500 mL ethanol. Prepare sodium ethoxide solution by dissolving 14 g sodium ethoxide in 100 mL ethanol. Add sodium ethoxide solution dropwise at 0°C to compound 3 solution. Warm to room temperature and stir for 8 hours. Quench with water and concentrate to obtain crude compound 4.

  • Step 4: Dissolve crude compound 4 (4.4 g) in 50 mL THF, cool to 0°C, add 2 mL 10M borane dimethyl sulfide complex dropwise. Warm to 25°C and stir for 12 hours. Quench with 25 mL methanol, reflux for 30 minutes, concentrate. Dissolve residue in toluene/n-butanol (6:1, 40 mL), reflux for 16 hours, concentrate to yield final compound 5 (this compound).

Analytical Data Supporting the Synthesis

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup):
    • δ 1.42–1.45 (s, 9H, tert-butyl group)
    • δ 2.77 (s, 2H)
    • δ 2.90–2.93 (t, J=5.6 Hz, 2H)
    • δ 3.30–3.39 (m, 4H)
    • δ 3.40 (s, 2H)
    • δ 3.67–3.73 (t, J=5.6 Hz, 2H)

This data confirms the presence of the tert-butyl protecting group and the diazaspiro ring protons consistent with the target structure.

Comparative Analysis of Preparation Routes

Feature Multi-Step Synthesis (Patent CN111574537B) Alternative Routes (Literature)
Number of Steps Four Up to seven steps for related diazaspiro compounds
Key Reagents Sodium hydride, ethyl bromoacetate, Raney nickel, borane complex, Boc anhydride Ethyl malonate, lithium borohydride, p-toluenesulfonyl chloride, cesium carbonate
Reaction Conditions Mild to moderate temperatures (0–66°C), hydrogenation at 40°C Varied, including room temperature to 90°C
Yield and Purity High overall yield with minimal chromatographic purification Moderate yield, multi-step purification required
Scalability Suitable for industrial scale due to straightforward operations More complex, less industrially favorable

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules and spirocyclic compounds. It is particularly valuable in creating spirodiamine-diarylketoxime derivatives.

Biology

  • Enzyme Inhibitors : tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate has been investigated for its potential as an enzyme inhibitor, which can lead to the development of new therapeutic agents targeting specific biological pathways.
  • Receptor Antagonists : The compound functions as an antagonist to certain receptors, such as the melanin-concentrating hormone receptor (MCH-1R), influencing physiological processes related to appetite and energy balance.

Medicine

  • Therapeutic Potential : Research has focused on its application in treating various diseases, including cancer and neurological disorders. Its unique structure allows for interactions with multiple biological targets, making it a candidate for drug discovery initiatives .

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, which are integral to various industrial applications .

Antitubercular Activity Study

A notable case study explored the antitubercular activity of this compound. In vitro assays demonstrated significant inhibition of Mycobacterium tuberculosis growth, indicating its potential as a lead compound for developing new antitubercular agents.

Mechanism of Action Investigation

Another study examined the mechanism of action of this compound as an MCH-1R antagonist. The binding affinity and selectivity were assessed through radiolabeled ligand binding assays, revealing promising results that could lead to advancements in appetite regulation therapies .

Mechanism of Action

The mechanism of action of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Spirocyclic Systems

The spirocyclic diazaspiro family includes compounds with differing ring sizes, substituent positions, and functional groups. Key structural distinctions and their implications are summarized below:

Table 1: Structural Comparison of Selected Diazaspiro Compounds
Compound Name CAS Number Spiro System Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate 1158749-79-1 [3.4]octane C₁₁H₂₀N₂O₂ 212.29 Rigid structure; used in JAK inhibitors
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate 885270-86-0 [3.4]octane C₁₁H₂₀N₂O₂ 212.29 Positional isomer; higher density (1.1 g/cm³)
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate 1359656-86-2 [3.3]heptane C₁₃H₂₂N₂O₆ 302.33 Oxalate salt; enhanced aqueous solubility
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 236406-55-6 [3.5]nonane C₁₂H₂₂N₂O₂·HCl 278.78 Hydrochloride salt; improved stability
tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate 1118786-86-9 [3.5]nonane C₁₂H₂₂N₂O₂ 226.31 Larger spiro system; conformational flexibility

Key Differences and Implications

The [3.4]octane framework balances moderate strain with rigidity, making it suitable for drug design . Larger systems like [3.5]nonane (e.g., 236406-55-6) offer greater flexibility, which may enhance binding to biological targets .

Substituent Position :

  • Positional isomers (e.g., 1,6- vs. 2,6-diazaspiro[3.4]octane) influence electronic properties and reactivity. For instance, tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (885270-86-0) has a higher boiling point (301.3°C) compared to its 1,6-isomer .

Salt Forms and Solubility :

  • Oxalate (1359656-86-2) and hydrochloride (236406-55-6) salts improve solubility for pharmaceutical formulations .

Pharmaceutical Relevance

  • JAK Inhibitors : The [3.4]octane derivative (1158749-79-1) is critical in synthesizing JAK inhibitors, leveraging its rigid scaffold for target engagement .
  • Building Blocks: Compounds like 236406-55-6 ([3.5]nonane) are marketed as "featured spirocycles" for drug discovery, highlighting their versatility .

Biological Activity

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS No. 1158749-79-1) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The diazaspiro framework is noted for its versatility in synthesizing derivatives with diverse biological effects, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a tert-butyl group and a diazaspiro structure which contributes to its reactivity and biological activity.

Biological Activity Overview

Preliminary studies have indicated that compounds related to the diazaspiro[3.4]octane framework exhibit significant biological activities. Notably, derivatives have shown promising results against various pathogens, including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays:

Pathogen MIC (μg/mL) Reference
Mycobacterium tuberculosis0.016
Staphylococcus aureus0.125
Escherichia coli0.25

These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.

The mechanism of action of this compound involves its interaction with specific molecular targets within microbial cells. The compound has been shown to bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it acts as an inhibitor of certain signaling pathways involved in bacterial proliferation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Antitubercular Activity Study :
    • A study evaluated the efficacy of several diazaspiro derivatives against drug-sensitive strains of Mycobacterium tuberculosis. The results indicated that modifications to the diazaspiro structure significantly enhanced antibacterial potency .
  • Anticancer Properties :
    • Research has demonstrated that related diazaspiro compounds can inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific effects of this compound on cancer cells remain an area for further investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A common route involves reacting tert-butyl chloroformate with 1,6-diazaspiro[3.4]octane hydrochloride in the presence of a base like triethylamine. The reaction is carried out in dichloromethane at low temperatures (0–5°C) to minimize side reactions and maximize yield (~70–85%) . Industrial methods may employ continuous flow reactors for scalability and consistency .
  • Key Considerations : Temperature control is critical to prevent Boc-group cleavage. Post-reaction purification via flash chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity .

Q. How is the compound characterized to confirm structural integrity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify spirocyclic backbone and tert-butyl group presence (e.g., tert-butyl protons at ~1.4 ppm) .
  • HRMS : Confirms molecular ion ([M+H]+^+) and fragmentation patterns .
  • HPLC : Assesses enantiomeric purity (e.g., 89% ee achieved via chiral columns) .
    • Physical Properties :
PropertyValueSource
Density1.1 ± 0.1 g/cm³
Boiling Point301.3 ± 35.0 °C
Storage Conditions2–8°C, inert atmosphere

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmacological applications?

  • Catalytic Strategies : Iridium-catalyzed asymmetric amination (e.g., using allyl acetate and Cs2_2CO3_3 in DMF at 90°C) achieves 89% ee. Chiral ligands and solvent polarity adjustments (e.g., THF vs. DMF) can further enhance selectivity .
  • Purification : Flash chromatography with silica gel (hexane/ethyl acetate) or chiral stationary phases resolves enantiomers .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Case Study : Discrepancies in 13^13C NMR signals (e.g., spiro carbon shifts) may arise from conformational flexibility. Solutions include:

  • Variable-Temperature NMR : To identify dynamic effects .
  • X-ray Crystallography : Provides definitive structural validation (SHELX programs are widely used for refinement) .
  • Computational Modeling : DFT calculations predict expected chemical shifts for comparison .

Q. What experimental designs are recommended to evaluate the compound’s bioactivity in kinase inhibition?

  • Assay Design :

  • Target Selection : Prioritize kinases with spirocycle-binding pockets (e.g., JAK kinases, as in ).
  • Inhibition Screening : Use fluorescence-based ATP competition assays (IC50_{50} determination).
  • Structure-Activity Relationship (SAR) : Modify substituents on the spirocyclic core (e.g., fluorination at specific positions) to enhance binding .
    • Data Interpretation : Cross-validate results with molecular docking simulations (e.g., AutoDock Vina) to correlate activity with binding poses .

Methodological Challenges and Solutions

Q. How can stability issues during long-term storage be mitigated?

  • Degradation Pathways : Hydrolysis of the Boc group under acidic/humid conditions.
  • Mitigation Strategies :

  • Storage : Argon-sealed vials at 2–8°C .
  • Stability Testing : Accelerated aging studies (40°C/75% RH) monitor degradation via LC-MS .

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Process Optimization :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
    • Troubleshooting : Low yields may result from incomplete Boc protection; adding molecular sieves absorbs HCl byproducts .

Data Contradiction Analysis

Q. Why might HRMS data show unexpected adducts or fragments?

  • Root Cause : Sodium/potassium adducts ([M+Na]+^+, [M+K]+^+) from buffer residues.
  • Resolution : Desalting columns (e.g., Zeba Spin) or alternative ionization sources (e.g., ESI vs. APCI) reduce adduct formation .

Applications in Drug Discovery

Q. How is this compound utilized in developing JAK inhibitors?

  • Case Study : The spirocyclic core serves as a rigid scaffold in 7H-pyrrolo[2,3-d]pyrimidine derivatives. Cocrystallization with 3,5-dimethylpyrazole enhances pharmacokinetic properties (e.g., solubility) .
  • Synthetic Modifications : Introduction of trifluoromethyl groups improves metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate

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